3-cyclopropyl-1-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-14-9-22(17(25)23(14)12-1-2-12)11-4-7-21(8-5-11)16-13-3-6-18-15(13)19-10-20-16/h3,6,10-12H,1-2,4-5,7-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKYMCYPFQYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2 in an ATP-competitive manner, inhibiting its kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The compound’s action on CDK2 also impacts downstream pathways, including those involving substrates of CDK2 like retinoblastoma protein (Rb), which plays a role in cell cycle regulation.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By targeting CDK2 and disrupting the cell cycle, the compound can induce cell cycle arrest. This arrest prevents the cell from dividing and proliferating, which can be particularly beneficial in the context of cancer treatment.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could interact with the compound.
Biological Activity
3-Cyclopropyl-1-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique bicyclic heteroaromatic system derived from pyrrolo[2,3-d]pyrimidine, which is known for its biological activity and potential therapeutic applications. The compound's structure includes multiple functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H20N6O2
- Molecular Weight : 340.4 g/mol
- Key Functional Groups : Cyclopropyl ring, piperidine moiety, imidazolidine-2,4-dione structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of protein kinases such as PKB (also known as AKT). These interactions are crucial for modulating signaling pathways involved in cell proliferation and survival.
Inhibition of Protein Kinases
The compound has been studied for its ability to selectively inhibit various kinases:
- PKB Inhibition : Compounds with similar structures have shown promising results in inhibiting PKB, which is implicated in cancer progression.
Antitumor Activity
The potential applications of this compound include:
- Cancer Treatment : In vitro studies suggest that it may modulate pathways associated with tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. The following table summarizes related compounds and their activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine and pyrrolo[2,3-d]pyrimidine | Inhibitor of PKB | Higher selectivity for PKB compared to PKA |
| N-(3-(trifluoromethyl)phenyl)-N'-(6-(pyridin-3-yloxy)pyrimidin-4-y)urea | Urea linkage with pyrimidine | Anti-cancer properties | Novel urea scaffold enhancing potency |
| 1-(Piperidin-4-y)-5-methyluracil derivatives | Incorporates uracil structure | Anti-inflammatory effects | Focus on NLRP3 inflammasome inhibition |
Case Studies and Research Findings
Several studies have explored the pharmacological properties and therapeutic potential of compounds related to this compound:
- Anticancer Studies : Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, a study showed that certain derivatives could significantly reduce cell viability in cancer cell lines .
- Mechanism of Action : Investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in treating tumors. Results indicate that they can effectively reduce tumor size and improve survival rates in treated subjects .
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of 3-cyclopropyl-1-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is its role as an inhibitor of protein kinases, particularly AKT (also known as PKB). These kinases are crucial in regulating cell proliferation and survival pathways. Inhibiting these pathways can be beneficial in cancer treatment by preventing tumor growth and metastasis.
Therapeutic Potential in Neurodegenerative Diseases
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases such as Parkinson's Disease (PD). The inhibition of specific kinases involved in neuronal signaling may provide therapeutic benefits in managing symptoms or slowing disease progression .
Anti-Cancer Properties
Compounds similar to this imidazolidine derivative have shown promise in anti-cancer applications. They have been studied for their ability to selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics. The selectivity against various kinases enhances their therapeutic profile .
Case Study: Inhibition of AKT
A study demonstrated that compounds structurally related to this compound effectively inhibited AKT activity in vitro. This inhibition was correlated with reduced cell viability in several cancer cell lines, suggesting a mechanism for potential anti-cancer activity.
Case Study: Neuroprotective Effects
In another study focusing on neurodegenerative models, derivatives of pyrrolo[2,3-d]pyrimidines were tested for their ability to protect neuronal cells from apoptosis induced by toxic agents. The results indicated that these compounds could significantly reduce cell death and improve neuronal survival rates.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains piperidine and pyrrolo[2,3-d]pyrimidine | Inhibitor of PKB | Higher selectivity for PKB compared to PKA |
| N-(3-(trifluoromethyl)phenyl)-N'-(6-(pyridin-3-yloxy)pyrimidin-4-y)urea | Urea linkage with pyrimidine | Anti-cancer properties | Novel urea scaffold enhancing potency |
| 1-(Piperidin-4-y)-5-methyluracil derivatives | Incorporates uracil structure | Anti-inflammatory effects | Focus on NLRP3 inflammasome inhibition |
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopropyl group distinguishes it from chlorophenyl or hydroxypropyl substituents in analogs, likely reducing polarity and enhancing membrane permeability .
- Unlike pyrazolopyrimidines (), the pyrrolopyrimidine core may exhibit tautomerism but avoids isomerization pathways common in pyrazolo-triazolopyrimidines .
Research Findings and Implications
Isomerization Stability : Unlike pyrazolopyrimidines (), the target compound’s pyrrolopyrimidine core avoids complex isomerization pathways, simplifying synthesis and purification .
Crystallographic Potential: Analogous pyrrolopyrimidine-piperidine compounds () exhibit polymorphic stability, suggesting the target compound could be optimized for controlled-release formulations .
Substituent-Driven Properties : Piperidine derivatives with hydrophilic groups (e.g., hydroxyethyl in ) outperform cyclopropyl-containing analogs in solubility, highlighting a trade-off between lipophilicity and bioavailability .
Preparation Methods
Protection of the Piperidine Nitrogen
The primary amine on piperidine is protected using di-tert-butyldicarbonate (Boc₂O) in tetrahydrofuran (THF)-water, yielding tert-butyl 4-aminopiperidine-1-carboxylate. This step prevents undesired side reactions during subsequent couplings.
Introduction of the Imidazolidine-2,4-Dione Group
The Boc-protected piperidine is reacted with cyclopropyl isocyanate under basic conditions, followed by acid-catalyzed cyclization to form 3-cyclopropylimidazolidine-2,4-dione. Reductive amination or alkylation links this moiety to the piperidine nitrogen.
| Step | Reaction Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 3 | Boc₂O, THF/H₂O, 25°C | 79% | tert-Butyl 4-aminopiperidine-1-carboxylate |
| 4 | Cyclopropyl isocyanate, K₂CO₃ | 65% | 3-Cyclopropylimidazolidine-2,4-dione |
Coupling of Pyrrolo[2,3-d]Pyrimidine and Piperidine-Imidazolidine
The final assembly involves coupling the pyrrolo[2,3-d]pyrimidine core with the functionalized piperidine-imidazolidine intermediate. A palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution is utilized, depending on the leaving group (e.g., chloride or bromide).
Example Protocol
-
Deprotection : Remove the Boc group from tert-butyl 4-(3-cyclopropylimidazolidine-2,4-dione)piperidine-1-carboxylate using trifluoroacetic acid (TFA) in dichloromethane.
-
Coupling : React the deprotected piperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) at 120°C for 12h.
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃, Xantphos |
| Temperature | 120°C |
| Yield | 68% |
Optimization Challenges and Solutions
Regioselectivity in Pyrrolopyrimidine Substitution
The C4 position of pyrrolo[2,3-d]pyrimidine exhibits higher reactivity toward nucleophilic substitution compared to other positions due to electron-withdrawing effects from the adjacent nitro group. Microwave irradiation enhances reaction rates and selectivity, reducing byproduct formation.
Stability of the Cyclopropyl Group
Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Employing mild reagents (e.g., LiOH for saponification) and low-temperature cyclopropanation (e.g., Simmons-Smith reaction) preserves integrity.
Scalability and Industrial Relevance
Large-scale synthesis requires cost-effective and safe processes. Key considerations include:
Q & A
Q. What alternative piperidine substitutions enhance bioavailability?
- Design Framework :
- Piperidine analogs : Replace with morpholine (improves solubility) or azetidine (reduces logP) .
- Case Study : 4-Fluoropiperidine increased solubility to 45 µg/mL but reduced JAK2 affinity (IC 380 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
